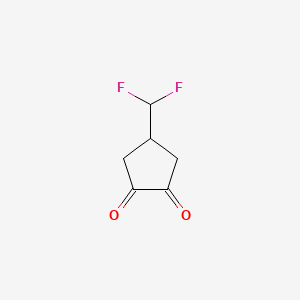

4-(difluoromethyl)cyclopentane-1,2-dione

Description

Properties

IUPAC Name |

4-(difluoromethyl)cyclopentane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2/c7-6(8)3-1-4(9)5(10)2-3/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFIYAHIPHOSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C1=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Difluoromethyl Cyclopentane 1,2 Dione and Analogous Structures

Strategies for the Construction of the Difluoromethyl Moiety within Carbonyl Systems

The formation of a carbon-difluoromethyl (C-CF2H) bond on a carbonyl-containing scaffold can be achieved through several distinct mechanistic pathways. These strategies are broadly categorized into direct difluoromethylation reactions, which involve the transfer of a "CF2H" unit to a substrate.

Direct Difluoromethylation Reactions

Direct difluoromethylation encompasses electrophilic, nucleophilic, and radical pathways, each utilizing a unique set of reagents and conditions to effect the transformation. The choice of method often depends on the nature of the substrate and the desired regioselectivity.

Electrophilic difluoromethylation involves the reaction of a nucleophilic substrate with a reagent that serves as a source of an electrophilic "CF2H+" equivalent. While powerful for heteroatom nucleophiles, their application to carbon nucleophiles, such as the enol or enolate of a cyclopentane-1,2-dione, can be challenging. nih.gov

Several reagents have been developed for this purpose, often based on sulfonium (B1226848) or iodonium (B1229267) salts. For instance, S-(difluoromethyl)diarylsulfonium salts have been shown to transfer a difluoromethyl group to various nucleophiles. nih.gov However, their reactivity with carbon-based nucleophiles is not always efficient. nih.gov Another class of reagents includes hypervalent iodine compounds designed to deliver the PhSO2CF2 group, which can subsequently be converted to the desired CF2H moiety. nih.gov The development of bench-stable, easy-to-handle electrophilic (phenylsulfonyl)difluoromethylating reagents represents a significant advancement, allowing for the functionalization of a variety of compounds under mild, transition-metal-free conditions. nih.gov

Table 1: Examples of Electrophilic Difluoromethylating Reagents

| Reagent Class | Specific Example | Target Nucleophiles | Reference |

| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | Sulfonic acids, tertiary amines, imidazoles, phosphines | nih.gov |

| Hypervalent Iodine | N/A | C(sp2), C(sp3), and S-nucleophiles (for PhSO2CF2 transfer) | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Nucleophilic difluoromethylation is a more common and often more effective strategy for introducing the CF2H group to carbonyl compounds. This approach utilizes reagents that act as a source of a nucleophilic "CF2H-" anion or its synthetic equivalent. These nucleophiles can then add to the electrophilic carbonyl carbon of a cyclopentane-1,2-dione or undergo conjugate addition to an analogous enone system.

A prominent reagent in this category is diethyl difluoromethylphosphonate, which, upon deprotonation, provides a nucleophilic species capable of reacting with aldehydes and ketones. nih.govnih.gov Another widely used class of reagents are sulfone-based compounds, such as difluoromethyl phenyl sulfone (PhSO2CF2H). nih.govcas.cn In the presence of a suitable base, this compound generates a lithiated species (PhSO2CF2Li) that readily adds to carbonyls. cas.cn

The regioselectivity of nucleophilic addition to α,β-unsaturated systems, which could be formed from cyclopentane-1,2-dione, is a critical consideration. For example, the reaction of lithiated difluoromethyl sulfones with 2-cyclohexenone has been shown to yield the 1,2-addition product exclusively. cas.cn The hard/soft nature of the fluorinated carbanion plays a crucial role in determining the reaction outcome with Michael acceptors. cas.cn

(Trimethylsilyl)difluoromethane (TMSCF2H) has also emerged as an effective nucleophilic difluoromethylating agent, often activated by a fluoride (B91410) source or a strong organic base. mdpi.comrsc.org This method allows for the direct difluoromethylation of aldehydes and ketones under mild conditions. rsc.org

Table 2: Common Nucleophilic Difluoromethylating Reagents and Their Applications

| Reagent | Activating Agent | Substrate Scope | Reference |

| Diethyl difluoromethylphosphonate | Base (e.g., LDA) | Aldehydes, ketones | nih.govnih.gov |

| Phenylsulfonyl difluoromethane | Base (e.g., LHMDS) | Aldehydes, ketones, enones | cas.cn |

| (Trimethylsilyl)difluoromethane | CsF/18-Crown-6 or Schwesinger's superbase | Aldehydes, ketones, p-quinone methides | mdpi.comrsc.org |

This table provides a summary of key reagents and is not exhaustive.

Radical difluoromethylation has become an increasingly powerful tool for the formation of C-CF2H bonds, largely due to the development of photoredox catalysis. rsc.org This approach involves the generation of a difluoromethyl radical (•CF2H), which can then be trapped by a suitable organic substrate. rsc.orgrsc.org

A variety of precursors can serve as sources for the •CF2H radical under visible-light irradiation in the presence of a photocatalyst. rsc.org These methods offer a versatile and mild approach for the difluoromethylation of a wide range of molecules. rsc.orgrsc.org For instance, difluoromethyltriphenylphosphonium bromide has been utilized in the visible-light-induced radical difluoromethylation/cyclization of unactivated alkenes to synthesize valuable heterocyclic compounds. acs.org Another strategy involves the in situ generation of bis(difluoroacetyl) peroxide, which homolytically cleaves to produce the •CF2H radical. nih.gov This has been successfully applied in the Minisci-type difluoromethylation of pyridines. nih.gov

The application of these radical methods to a cyclopentane-1,2-dione system could proceed through the addition of the •CF2H radical to an enolized form of the dione (B5365651) or to a related unsaturated derivative.

Transition metal catalysis offers another avenue for the construction of C-CF2H bonds, providing unique reactivity and selectivity. rsc.org These methods can proceed through various mechanisms, including cross-coupling and radical relay processes.

Copper catalysis has been particularly prominent in the field of difluoromethylation. cas.cn Copper-based systems can facilitate the transfer of a CF2H group to alkyl radicals, enabling reactions like decarboxylative and deaminative difluoromethylation. nih.gov A notable application is the copper-catalyzed carbo-difluoromethylation of alkenes. nih.gov This process involves the generation of a carbon-centered radical, its addition to an alkene, and subsequent trapping of the relayed radical by a [Cu(II)-CF2H] species to form the final product. nih.gov This methodology allows for the simultaneous formation of a C-C bond and a C-CF2H bond with regioselectivity that is often complementary to traditional radical additions. nih.gov

While direct application to 1,3-dicarbonyl compounds is less common, the functionalization of an alkene precursor to the cyclopentanedione ring system represents a viable synthetic strategy.

Transition Metal-Catalyzed Difluoromethylation Processes

Palladium-Catalyzed Methodologies

Palladium catalysis offers a powerful toolkit for the construction of complex molecular architectures, including cyclic and heterocyclic systems. While direct palladium-catalyzed synthesis of 4-(difluoromethyl)cyclopentane-1,2-dione is not extensively documented, established palladium-mediated reactions provide a clear blueprint for its potential synthesis. Methodologies such as the palladium-catalyzed cycloisomerization of 1,6-enynes can be employed to construct the cyclopentene (B43876) core, which can be further functionalized. rsc.org

A plausible strategy involves the tandem carbopalladation/C-H bond functionalization. pitt.edu For instance, a suitably designed acyclic precursor containing a difluoromethyl group could undergo intramolecular cyclization. The process would begin with the oxidative addition of a palladium(0) catalyst to the precursor, followed by intramolecular carbopalladation to form the five-membered ring and generate an alkylpalladium intermediate. pitt.edu Subsequent C-H functionalization or reductive elimination would yield the cyclopentane (B165970) scaffold. Another relevant approach is the intramolecular hydrocyclopropanylation of alkynes via C(sp³)–H activation, which has been successfully used to synthesize cyclopropane-fused γ-lactams, demonstrating palladium's capability to form strained ring systems adjacent to functional groups. nih.gov The synthesis of trifluoromethyl-containing triazoles using palladium catalysis also highlights its utility in incorporating fluoroalkyl groups into heterocyclic structures, a principle adaptable to carbocyclic systems. rsc.org

Table 1: Representative Palladium-Catalyzed Cyclization Reactions

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Divergent Cycloisomerization | Pd(0) / Glucose | 1,6-enyne | Cyclopentene | rsc.org |

| Intramolecular Hydrocyclopropanylation | Pd(TFA)₂ / Chiral Ligand | N-cyclopropyl-propiolamide | Cyclopropane-fused γ-lactam | nih.gov |

| Directed Carbopalladation | Pd(OAc)₂ / Dpe-Phos | γ-aminoalkene | Cyclopentane-fused benzocyclobutene | pitt.edu |

| Carbonylative Synthesis | Palladium Catalyst | Trifluoroacetimidohydrazide | 5-trifluoromethyl-1,2,4-triazole | rsc.org |

Rhodium-Catalyzed Cyclopropanation Approaches

Rhodium-catalyzed reactions are among the most effective strategies for synthesizing cyclopropanes from diazo compounds and alkenes. nih.govwikipedia.org This methodology is directly applicable to the synthesis of difluoromethyl-substituted cyclopropanes, which can serve as key precursors to more complex cyclopentane structures. d-nb.infonih.gov The core of this approach is the reaction between an alkene and difluoromethyl diazomethane (B1218177) (CF₂HCHN₂), catalyzed by a rhodium(II) complex, such as dirhodium tetraacetate (Rh₂(OAc)₄). sci-hub.se

The reaction proceeds via the formation of a rhodium carbene intermediate, which then undergoes cyclopropanation with an alkene. nih.gov A significant challenge has been the instability of difluoromethyl diazomethane; however, the development of continuous-flow protocols for its in-situ generation has enabled its safe and efficient use in synthesis. d-nb.infosci-hub.se This one-step catalytic method allows for the conversion of a range of styrenes and other olefins into their corresponding difluoromethyl-substituted cyclopropanes in moderate to good yields. d-nb.infosci-hub.se The diastereomeric ratio of the resulting cyclopropanes typically ranges from 1.2:1 to 1.7:1. d-nb.info

Table 2: Rhodium-Catalyzed Cyclopropanation of Styrenes with Difluoromethyl Diazomethane

| Styrene Derivative | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Styrene | Rh₂(esp)₂ | 61 | 1.5:1 | d-nb.info |

| 4-Methylstyrene | Rh₂(esp)₂ | 65 | 1.7:1 | d-nb.info |

| 4-Methoxystyrene | Rh₂(esp)₂ | 71 | 1.6:1 | d-nb.info |

| 4-Chlorostyrene | Rh₂(esp)₂ | 55 | 1.2:1 | d-nb.info |

| Indene | Rh₂(esp)₂ | 58 | N/A | d-nb.info |

Photocatalytic Difluoromethylation Protocols

Visible-light photocatalysis has emerged as a powerful and sustainable tool for generating radical species under mild conditions. Direct C-H difluoromethylation via photocatalysis provides an efficient route to introduce the CF₂H group into various organic scaffolds. nih.gov One prominent method involves the use of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) as a source of the difluoromethyl radical (•CF₂H) upon activation by a photocatalyst. rsc.orgnih.gov This approach has been successfully applied to the difluoromethylation of C=N bonds in molecules like quinoxalinones and dibenzazepines under mild conditions. rsc.orgnih.gov

A more advanced strategy utilizes synergistic dual-active-centered covalent organic frameworks (COFs) as heterogeneous photocatalysts. nih.gov These COFs are designed with distinct oxidation (e.g., benzothiadiazole) and reduction (e.g., anthracene) sites within a stable framework, which promotes efficient charge separation. nih.gov This system enables the direct C-H difluoromethylation of a wide range of heterocycles, including bioactive molecules like xanthine (B1682287) and uracil, using NaSO₂CF₂H as the fluorine source and molecular oxygen as a green oxidant, achieving high product yields. nih.gov

Table 3: Photocatalytic Difluoromethylation of Heterocycles

| Substrate | CF₂H Source | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methylquinoxalin-2(1H)-one | NaSO₂CF₂H | V-COF-AN-BT | 91 | nih.gov |

| Caffeine | NaSO₂CF₂H | V-COF-AN-BT | 85 | nih.gov |

| Theophylline | NaSO₂CF₂H | V-COF-AN-BT | 89 | nih.gov |

| Uracil | NaSO₂CF₂H | V-COF-AN-BT | 63 | nih.gov |

| Quinoxalinone | Zn(SO₂CF₂H)₂ | Ru(bpy)₃Cl₂ | N/A | rsc.orgnih.gov |

Difluorocarbene-Mediated Approaches for C-CF₂H Formation

Difluorocarbene (:CF₂) is a highly reactive and versatile intermediate for synthesizing organofluorine compounds. researchgate.netcas.cn It can be generated from various precursors, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), diethyl bromodifluoromethylphosphonate, or chlorodifluoromethane (B1668795) (ClCF₂H), under basic conditions. cas.cncas.cn The generated difluorocarbene can then react with a wide range of nucleophiles and unsaturated systems.

A key application of difluorocarbene is in gem-difluorocyclopropanation reactions with alkenes, which constructs a difluoromethylene (-CF₂-) group within a three-membered ring. cas.cn For the synthesis of a structure like this compound, a strategy could involve the difluoromethylation of a suitable enolate precursor. For instance, ketones can be difluoromethylated on the oxygen atom to afford enol difluoromethyl ethers, which are valuable synthetic intermediates. researchgate.net A plausible mechanism for C-CF₂H bond formation involves the trapping of in-situ generated difluorocarbene by an appropriate nucleophile, such as an enolate derived from a cyclopentanone (B42830) precursor, to form a difluoromethyl anion, which is then protonated. nih.gov

Stepwise Introduction of the Difluoromethyl Group

An alternative to the direct incorporation of the CF₂H moiety is a stepwise approach, where the group is formed from a related functional group already present in a precursor molecule.

The selective conversion of a trifluoromethyl (CF₃) group into a difluoromethyl (CF₂H) group is a highly valuable transformation, as CF₃-containing starting materials are often more readily available. researchgate.net This hydrodefluorination can be achieved through various methods. One elegant approach involves a base-promoted 1,6-elimination reaction on aromatic trifluoromethyl compounds that possess a suitably positioned intramolecular nucleophile. nih.govbris.ac.ukresearchgate.net

In this method, a base induces the elimination of a fluoride ion from the CF₃ group to form a transient difluoro-p-quinomethide intermediate. researchgate.netnih.gov This reactive species is then trapped by an intramolecular nucleophile, such as an aminoisobutyric acid (Aib) derivative, leading to a cyclized product containing the newly formed CF₂H group. nih.govresearchgate.net The resulting product can then be hydrolyzed to yield a versatile difluoromethyl-substituted aldehyde, which can be further elaborated. researchgate.netnih.gov This strategy has been successfully applied to a range of benzenoid and heterocyclic substrates. bris.ac.uk More recent developments include defluorinative functionalization via a difluoromethyl anion intermediate, which has been achieved in a flow chemistry system, offering a versatile platform for converting C(sp³)–F bonds. chemrxiv.org

Standard functional group interconversion (FGI) reactions are essential for the multi-step synthesis of complex molecules. ub.edu Once a difluoromethyl group has been installed, or a CF₂H-containing building block is chosen, a series of FGI steps can be used to construct the final this compound target. nih.govucd.ie

For example, if the synthesis starts from a difluoromethyl-substituted aldehyde (potentially derived from the defluorination of a CF₃ precursor), this aldehyde could undergo reactions such as aldol (B89426) condensation or Michael addition to build the carbon skeleton of the cyclopentane ring. nih.gov The 1,2-dione functionality could be installed through the oxidation of a corresponding α-hydroxy ketone or a diol precursor. imperial.ac.uk The presence of the electron-withdrawing CF₂H group can influence the reactivity of adjacent functional groups; for instance, a CF₂H group alpha to a ketone increases the electrophilicity of the carbonyl carbon. nih.gov This enhanced reactivity must be considered when planning the synthetic sequence, which may require the use of protecting groups for the ketone functionalities during certain steps. imperial.ac.uk The interconversion of amines, alcohols, and carbonyl compounds through redox reactions and rearrangements are fundamental transformations that would be critical in elaborating a simple CF₂H-containing starting material into the final dione product. ucd.ie

Methodologies for the Synthesis of the Cyclopentane-1,2-dione Core

The construction of the cyclopentane-1,2-dione scaffold is a foundational step. Various synthetic strategies have been developed to create this versatile five-membered ring system, which serves as a precursor for further functionalization.

Cycloaddition and Condensation Reactions for Diketone Formation

Cycloaddition and condensation reactions represent powerful and convergent approaches to the cyclopentane-1,2-dione core. A classic and widely cited method involves the base-induced condensation of dialkyl esters of glutaric acid and oxalic acid. google.comwikipedia.org This reaction, typically conducted in a polar aprotic solvent with an alkali metal alkoxide, forms a 3,5-dicarboalkoxy-cyclopentane-1,2-dione dialkali metal salt intermediate. Subsequent hydrolysis and decarboxylation yield the desired cyclopentane-1,2-dione. google.comwikipedia.org

More advanced cycloaddition strategies provide alternative routes. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, often mediated by a cobalt catalyst. thieme-connect.com This can be adapted to form precursors to the desired dione. Additionally, various [3+2] cycloaddition strategies have been developed, for instance, using cyclopropyl (B3062369) ketones and alkenes to build the five-membered ring with high diastereoselectivity. organic-chemistry.org These methods offer a versatile toolkit for assembling the core structure from simpler acyclic or cyclic precursors. thieme-connect.comchempedia.info

| Method | Reaction Type | Key Precursors | Typical Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Dieckmann-type Condensation | Intramolecular Condensation | Dialkyl glutarate, Dialkyl oxalate | Sodium alkoxide (e.g., NaOMe) | google.comwikipedia.org |

| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Alkene, Alkyne, Carbon Monoxide | Dicobalt octacarbonyl [Co₂(CO)₈] | thieme-connect.com |

| [3+2] Cycloaddition | Cycloaddition | Cyclopropyl ketone, Alkene | Lewis acids or metal catalysts | organic-chemistry.org |

Cyclization of Precursors and Ring-Closing Approaches

Ring-closing reactions of functionalized acyclic precursors are a cornerstone of modern cyclic chemistry. Ring-closing metathesis (RCM) has emerged as a particularly powerful tool for the synthesis of unsaturated rings, including five-membered systems. wikipedia.org This reaction utilizes metal-alkylidene catalysts, such as those developed by Grubbs and Schrock, to intramolecularly couple two terminal alkene functionalities, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org The resulting cyclopentene can then be further oxidized to the 1,2-dione. The substrate scope of RCM is broad, tolerating a wide variety of functional groups, making it suitable for the synthesis of complex and highly functionalized cyclopentane derivatives. wikipedia.orgnih.gov

Other cyclization strategies include the intramolecular cyclization of α,β-unsaturated diones promoted by reagents like magnesium methoxide (B1231860) to yield 4-substituted cyclopentane-1,2-diones. nih.gov A more specialized approach involves the double carbonylation of titanacyclobutane complexes, known as the Bercaw carbonylation, which can be performed in one pot to generate titanium cyclopentenediolates that are subsequently oxidized to the final cyclopentane-1,2-dione product. thieme-connect.com

| Method | Key Precursor Type | Key Transformation | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Diene | Intramolecular olefin metathesis | Grubbs or Schrock catalysts | wikipedia.orgorganic-chemistry.org |

| Base-Promoted Cyclization | α,β-Unsaturated dione | Intramolecular condensation | Magnesium methoxide | nih.gov |

| Bercaw Carbonylation | Titanacyclobutane complex | Double carbonylation | Triphosgene (for oxidation) | thieme-connect.com |

Convergent and Divergent Synthetic Pathways for this compound

With a robust core synthesis established, the introduction of the difluoromethyl group at the C4 position becomes the next critical challenge. This can be achieved through either convergent pathways, where the group is installed early, or divergent pathways, where it is added to a pre-formed cyclopentanedione ring.

One-Pot Synthetic Sequences for Difluoromethylated Cyclic Ketones

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A notable one-pot method for generating difluoromethyl ketones involves a difluorination/fragmentation process starting from 1-trifluoromethyl-1,3-diketones. rsc.org This sequence allows for the direct synthesis of the difluoromethyl ketone moiety. rsc.orgrsc.org Another powerful strategy is the visible light-induced tandem radical addition/cyclization of N-arylacrylamides using difluoromethyl radical precursors, which provides access to various difluoromethylated heterocyclic ketones. rsc.org Such tandem processes, where bond formation and cyclization occur sequentially in a single reaction vessel, represent a highly efficient route to complex difluoromethylated cyclic structures. acs.org

| Starting Material | Product | Yield |

|---|---|---|

| 4,4,4-trifluoro-1-phenylbutane-1,3-dione | 2,2-difluoro-1-phenylethan-1-one | 90% |

| 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione | 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one | 99% |

| 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one | 82% |

| 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione | 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one | 97% |

¹Data derived from a one-pot difluorination/fragmentation procedure. rsc.org

Asymmetric Synthesis and Stereochemical Control

For many biological applications, controlling the stereochemistry at the C4 position is crucial. Asymmetric synthesis provides a pathway to enantiomerically enriched products. Chiral phosphoric acid catalysis has been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles with β-substituted cyclopentenones, establishing an all-carbon stereocenter with high enantioselectivity. nih.gov These adducts can then be converted to chiral β-substituted cyclopentanones. nih.gov Similarly, stereoselective organocascade reactions using bifunctional catalysts can grant access to highly functionalized spirooxindole-fused cyclopentanes with excellent control over multiple stereocenters. nih.govacs.org While not demonstrated specifically for this compound, these methodologies illustrate viable strategies for achieving stereochemical control during the formation of a substituted cyclopentane ring, which could be adapted for the target molecule. acs.org

Considerations for Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production requires careful consideration of cost, safety, and efficiency. Scalable syntheses often favor one-pot procedures to minimize intermediate purifications and handling steps. thieme-connect.com The use of mechanochemistry, or solvent-free ball milling, represents an emerging green and scalable approach, which has been applied to the difluoromethylation of ketones. beilstein-journals.orgnih.gov The choice of fluorinating agent is also critical. Reagents like sodium chlorodifluoroacetate are attractive for large-scale work due to their stability, availability, and relatively low cost. orgsyn.org Furthermore, optimizing reaction conditions, such as catalyst loading and temperature in RCM reactions, is essential to maximize yields and reduce the formation of byproducts, which is a key consideration for any scalable process. nih.gov

Chemical Reactivity and Transformation Studies of 4 Difluoromethyl Cyclopentane 1,2 Dione

Reactivity Profile of the Cyclopentane-1,2-dione Moiety

The cyclopentane-1,2-dione ring system is a versatile scaffold known for its rich chemical behavior, primarily dictated by the two adjacent carbonyl groups.

Tautomeric Equilibria and Enolization Phenomena

Cyclic 1,2-diones, including cyclopentane-1,2-dione, predominantly exist in their more stable enol tautomeric form. nih.govwikipedia.org This phenomenon is a result of the formation of a conjugated system that includes the C=C double bond of the enol and the remaining carbonyl group. For the parent 1,2-cyclopentanedione, the enol form (2-hydroxycyclopent-2-en-1-one) is estimated to be more stable than the diketo form by approximately 1-3 kcal/mol. wikipedia.org X-ray crystallography has confirmed the enol structure in the solid state. wikipedia.org

The position of the substituent on the ring can influence which tautomer is more stable. nih.gov In the case of 4-substituted cyclopentane-1,2-diones, the compound is typically isolated as its enol tautomer. thieme-connect.com This suggests that 4-(difluoromethyl)cyclopentane-1,2-dione would also favor the enol form. The equilibrium between the possible enol tautomers is a dynamic process influenced by factors such as solvent polarity and the electronic nature of the substituent. vanderbilt.edumdpi.com

Nucleophilic Additions and Substitutions

The carbonyl carbons of the cyclopentane-1,2-dione moiety are electrophilic centers and are susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, upon deprotonation, the enol form of the dione (B5365651) generates a nucleophilic enolate. This enolate can participate in various reactions, including Michael additions. For instance, cyclopentane-1,2-dione has been shown to undergo asymmetric organocatalytic Michael additions to electrophilic partners like alkylidene oxindoles and nitrostyrenes. beilstein-journals.orgnih.gov This demonstrates the dual reactive nature of the dione: it can act as an electrophile at its carbonyl carbons or as a nucleophile in its enolate form.

Cycloaddition Reactions and Heterocycle Formation

The 1,2-dicarbonyl motif is a valuable building block for the synthesis of various cyclic and heterocyclic structures. beilstein-journals.org Cycloaddition reactions, which involve the combination of two or more unsaturated molecules to form a cyclic adduct, are a powerful tool in this context. wikipedia.orgnumberanalytics.com The cyclopentane-1,2-dione moiety can participate as a component in these reactions to construct more complex molecular architectures.

The dione functionality is particularly useful for synthesizing nitrogen-containing heterocycles. For example, 1,2-diketones are known precursors for the synthesis of substituted imidazoles. beilstein-journals.org Tandem reactions, such as a cycloaddition followed by an N-acyliminium ion cyclization, provide a sophisticated route to azapolycyclic products from dione-derived intermediates. sciforum.net The versatility of the cyclopentane-1,2-dione core has been harnessed in the synthesis of natural product analogues, including nucleoside analogues. beilstein-journals.org

Chemical Behavior of the Difluoromethyl Group

The introduction of a difluoromethyl (CF₂H) group onto the cyclopentane (B165970) ring significantly modifies the molecule's electronic properties and intermolecular interactions.

Hydrogen Bonding Characteristics of the CF₂H Unit

While C-H bonds are typically not considered strong hydrogen bond donors, the presence of two highly electronegative fluorine atoms renders the hydrogen atom of the CF₂H group sufficiently acidic and polarized to act as a hydrogen bond donor. nih.govchemistryviews.org This capability allows the difluoromethyl group to function as a lipophilic bioisostere of traditional hydrogen bond donors like hydroxyl (OH) and thiol (SH) groups. nih.govnih.gov

The CF₂H group is classified as a weak hydrogen bond donor, with interaction energies estimated to be in the range of -1 to -3.1 kcal/mol. chemistryviews.orgbohrium.com This interaction, though weaker than conventional hydrogen bonds, can be crucial in determining molecular conformation and binding selectivity in biological systems. bohrium.comcas.cn

| Finding | Methodology | Source |

|---|---|---|

| The CF₂H group can act as a weak hydrogen bond donor. | Computational (AM1, MP2), Spectroscopic (IR, NMR) | bohrium.com |

| The interaction energy of a CF₂–H⋯O hydrogen bond is approximately -1 kcal/mol. | Computational (MP2/6-31G*) | bohrium.com |

| The CF₂H group is a bioisostere of the OH group and can form CF₂–H⋯O hydrogen bonds. | Crystallography, Spectroscopic (NMR, IR), Computational | nih.gov |

| The calculated bonding energy for a CF₂H-substituted dimer is -3.1 kcal/mol. | Computational | chemistryviews.org |

| The hydrogen bond donor ability of the CF₂H group is comparable to thiophenol or aniline. | 1H NMR Analysis | nih.gov |

Inductive and Steric Effects on the Cyclopentane Ring

The difluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect) on the cyclopentane ring. This is due to the high electronegativity of the two fluorine atoms, which polarize the C-F bonds and, subsequently, the C-C bonds of the ring. This inductive withdrawal of electron density increases the acidity of nearby protons and can influence the reactivity of the dione moiety. The increased acidity of the C-H bond within the CF₂H group itself is a direct consequence of this effect. nih.gov

In terms of steric hindrance, the difluoromethyl group is larger than a hydrogen atom. Its steric demand is often considered in the context of bioisosteric replacement, where it serves as a substitute for groups like hydroxyl or methyl. cas.cn While considered more lipophilic than a hydroxyl group, the introduction of the CF₂H unit can alter the conformational preferences of the five-membered ring. nih.govnih.gov

Tandem and Cascade Reactions Involving Multiple Reactive Centers

The strategic placement of a difluoromethyl group at the 4-position of a cyclopentane-1,2-dione scaffold introduces a unique combination of reactive centers. This arrangement opens avenues for complex molecular transformations, including tandem and cascade reactions, where multiple bonds are formed in a single synthetic operation. Such reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from relatively simple starting materials. rsc.org The interplay between the vicinal dicarbonyl functionality and the electron-withdrawing difluoromethyl group can be harnessed to control the regioselectivity and stereoselectivity of these transformations.

Intramolecular Cyclizations and Rearrangements

While specific studies on the intramolecular cyclizations and rearrangements of this compound are not extensively documented, the reactivity of the parent cyclopentane-1,2-dione and related systems provides a strong basis for predicting its behavior. The presence of both nucleophilic (enolizable) and electrophilic (carbonyl) centers within the same molecule is a classic prerequisite for intramolecular reactions.

Intramolecular cyclization, such as the formation of lactones from hydroxy acids, proceeds through the nucleophilic attack of a hydroxyl group on a carbonyl carbon within the same molecule, leading to a cyclic ester. youtube.com In the context of this compound, derivatization to introduce a tethered nucleophile could initiate such a cyclization. The reaction's feasibility would depend on the length and flexibility of the tether, which dictates the stability of the resulting ring system.

Rearrangement reactions are also plausible, driven by the formation of more stable intermediates or products. For instance, under specific conditions, dicarbonyl compounds can undergo rearrangements like the benzilic acid rearrangement, although this typically requires a base and results in the contraction of a ring. The electron-withdrawing nature of the difluoromethyl group would likely influence the electronic properties of the dione system and, consequently, the propensity and pathway of such rearrangements.

Computational studies on related systems, such as the tandem cascade cycloaddition of 1,3,4-oxadiazoles with cyclopentene (B43876), have shown that the reaction proceeds through a series of concerted steps, with the initial cycloaddition being rate-determining. nih.gov The presence of electron-withdrawing groups can influence the activation barriers of these steps. nih.gov This suggests that the difluoromethyl group in this compound would play a significant role in the kinetics and thermodynamics of any potential intramolecular rearrangement.

Site-Selective Derivatization and Functionalization

The selective functionalization of one reactive site in a molecule with multiple reactive centers is a significant challenge in organic synthesis. For this compound, the two carbonyl groups and the acidic α-protons present multiple opportunities for derivatization. The ability to selectively target one of these sites is crucial for its use as a versatile building block.

The cyclopentane-1,2-dione moiety itself has been investigated as a potential bio-isostere for the carboxylic acid functional group, highlighting its unique chemical properties. nih.gov Studies on the parent cyclopentane-1,2-dione have shown that it can participate in asymmetric organocatalytic cascade reactions with alkylidene malononitriles, leading to highly substituted 4H-pyrans with good enantiomeric excess. researchgate.net This demonstrates the potential for stereoselective functionalization at the positions adjacent to the carbonyl groups.

The introduction of a difluoromethyl group can significantly impact the acidity of the neighboring protons and the electrophilicity of the carbonyl carbons, thereby influencing the regioselectivity of derivatization reactions. For instance, in the synthesis of quinazolin(thi)ones, the use of Selectfluor® as a reagent can lead to selective di- or monofluorination at a specific position, with the outcome being dependent on the reaction conditions. rsc.orgresearchgate.net This highlights the potential for selective functionalization guided by the electronic effects of existing substituents.

Furthermore, the functionalization of the difluoromethyl group itself, although challenging, represents another avenue for derivatization. While direct C-F bond functionalization is difficult, reactions involving the α-protons to the difluoromethyl group could be explored.

The table below summarizes potential site-selective reactions based on the known reactivity of related compounds.

| Reactive Site | Potential Reaction Type | Potential Reagents/Conditions | Expected Outcome | Reference |

| Carbonyl Group (C1 or C2) | Nucleophilic Addition | Grignard reagents, Organolithium reagents | Tertiary alcohols | N/A |

| Carbonyl Group (C1 or C2) | Reductive Amination | Amine, NaBH3CN | Amines | N/A |

| α-Protons (C3 or C5) | Alkylation | Alkyl halide, Base (e.g., LDA) | Alkylated cyclopentanediones | researchgate.net |

| α-Protons (C3 or C5) | Michael Addition | α,β-Unsaturated carbonyls | 1,4-Adducts | researchgate.net |

| Enolate | Asymmetric Catalysis | Chiral organocatalyst | Enantioenriched products | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. The following sections predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-(difluoromethyl)cyclopentane-1,2-dione.

The ¹H NMR spectrum is expected to provide distinct signals for the protons in different chemical environments within the molecule. The difluoromethyl group (CHF₂) will introduce characteristic splitting patterns.

Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (¹JH-F). Based on data for similar difluoromethyl compounds, this triplet is expected in the region of δ 5.5-7.0 ppm. For instance, the difluoromethyl proton in (difluoromethyl)(1-phenylethyl)sulfane appears as a triplet at δ 6.77 ppm with a coupling constant of J = 56.3 Hz. rsc.org

Cyclopentane (B165970) Ring Protons: The protons on the cyclopentane ring will exhibit complex splitting patterns due to coupling with each other and potentially with the difluoromethyl group.

The proton at the C4 position, adjacent to the difluoromethyl group, is expected to be a multiplet due to coupling with the CHF₂ group and the neighboring methylene (B1212753) protons. Its chemical shift would likely be in the range of δ 2.5-3.5 ppm.

The methylene protons at the C3 and C5 positions would appear as multiplets, likely in the range of δ 2.0-3.0 ppm. The chemical shifts of protons on a cyclopentane ring are typically around δ 1.5-2.5 ppm, but the presence of the electron-withdrawing dione (B5365651) and difluoromethyl groups would shift these signals downfield. docbrown.infoorganicchemistrydata.org

Enolic Proton (-OH): If the compound exists in its enol form, a broad singlet corresponding to the hydroxyl proton is expected. Its chemical shift can vary widely depending on the solvent and concentration but typically appears between δ 5.0 and δ 9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHF₂ | 5.5 - 7.0 | Triplet (t) |

| -CH(CHF₂) | 2.5 - 3.5 | Multiplet (m) |

| -CH₂- | 2.0 - 3.0 | Multiplet (m) |

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. The carbon of the difluoromethyl group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Carbonyl Carbons (C=O): The two carbonyl carbons (C1 and C2) are expected to resonate at the downfield end of the spectrum, typically in the range of δ 190-210 ppm for ketones. libretexts.org In the enol form, one carbonyl carbon and one enolic carbon (C-OH) would be observed, with the enolic carbon appearing further upfield (around δ 170-185 ppm).

Difluoromethyl Carbon (-CHF₂): The carbon of the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms (¹JC-F). For compounds with a -CHF₂ group, this signal is typically found in the range of δ 110-125 ppm. For example, the difluoromethyl carbon in (4-bromobenzyl)(difluoromethyl)sulfane appears as a triplet at δ 120.03 ppm with a large coupling constant of J = 273.5 Hz. rsc.org

Cyclopentane Ring Carbons: The carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.

The C4 carbon, bearing the difluoromethyl group, is expected to be in the range of δ 40-50 ppm.

The C3 and C5 methylene carbons are predicted to be in the range of δ 30-40 ppm. Typical cyclopentane carbons appear around δ 25 ppm, but the adjacent electron-withdrawing groups will cause a downfield shift. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 210 |

| Enolic C-OH | 170 - 185 |

| -CHF₂ | 110 - 125 (triplet) |

| -CH(CHF₂) | 40 - 50 |

The ¹⁹F NMR spectrum is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group.

This signal is predicted to be a doublet of triplets (dt) or a complex multiplet. The large splitting would be due to the geminal coupling with the proton of the CHF₂ group (²JF-H), and the smaller splitting would arise from coupling with the vicinal protons on the C4 carbon of the cyclopentane ring (³JF-H).

The chemical shift for difluoromethyl groups typically falls in the range of δ -90 to -120 ppm relative to CFCl₃. For instance, the ¹⁹F NMR signal for (4-bromobenzyl)(difluoromethyl)sulfane is a doublet at δ -94.20 ppm with a coupling constant of J = 56.3 Hz. rsc.org In another example, the diastereotopic fluorines in a camphor-derived N-CHF₂ derivative show signals around -91 and -92 ppm. nih.gov

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

X-ray Diffraction (XRD) Analysis for Solid-State Structure

While a crystal structure for this compound has not been reported, insights into its likely solid-state structure can be gained from the analysis of the parent compound, cyclopentane-1,2-dione, and related structures.

X-ray crystallography has confirmed that cyclopentane-1,2-dione exists in its enol form in the solid state. wikipedia.org Similarly, cyclopentane-1,3-dione also adopts an enol structure in the crystalline phase, forming hydrogen-bonded chains. researchgate.netwikipedia.org

It is highly probable that this compound would also crystallize in its enol tautomeric form, 2-hydroxy-4-(difluoromethyl)cyclopent-2-en-1-one.

The molecules would likely form dimers or chains in the solid state through intermolecular hydrogen bonding between the enolic hydroxyl group and a carbonyl oxygen of an adjacent molecule. This is a common feature observed in the crystal structures of cyclic 1,2-diones. nih.gov

The presence of the difluoromethyl substituent at the C4 position would influence the crystal packing. The size and polarity of the -CHF₂ group would dictate the specific intermolecular interactions and the resulting crystal lattice parameters. The crystal system could range from monoclinic to triclinic, which are common for such organic molecules.

Table 4: Predicted Crystal Structure Properties

| Parameter | Predicted Value |

|---|---|

| Tautomeric Form in Solid State | Enol form (2-hydroxy-4-(difluoromethyl)cyclopent-2-en-1-one) |

| Key Intermolecular Interaction | Hydrogen bonding between enolic -OH and C=O |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula.

The elemental formula for this compound is C₆H₆F₂O₂.

The theoretical exact mass (monoisotopic mass) can be calculated with high precision.

Calculated Monoisotopic Mass: 148.0336 u.

In an HRMS experiment, the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) very close to this calculated value, confirming the elemental composition.

The fragmentation pattern in mass spectrometry for cyclic ketones typically involves α-cleavage (cleavage of the bond adjacent to the carbonyl group). whitman.edumiamioh.edu Common fragmentation pathways would likely include the loss of small neutral molecules such as CO, H₂O (from the enol form), and fragments containing the difluoromethyl group.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [C₆H₆F₂O₂]⁺˙ ([M]⁺˙) | 148.0336 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Carbonyl (C=O) Stretch: A strong absorption band characteristic of the C=O stretching vibration is expected. For a five-membered cyclic ketone, this band typically appears at a relatively high frequency. For cyclopentanone (B42830), the C=O stretch is observed around 1740-1750 cm⁻¹. researchgate.netnist.gov In the enol form, the C=O stretch of the α,β-unsaturated ketone would be at a lower frequency, likely in the range of 1680-1710 cm⁻¹.

Carbon-Fluorine (C-F) Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the region of 1000-1150 cm⁻¹. rsc.org

Hydroxyl (O-H) Stretch: For the enol tautomer, a broad absorption band corresponding to the O-H stretch of the hydroxyl group is anticipated in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding.

Carbon-Hydrogen (C-H) Stretch: C-H stretching vibrations for the aliphatic and difluoromethyl protons would be observed in the region of 2850-3000 cm⁻¹.

Table 6: Predicted Infrared Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (α,β-unsaturated) | 1680 - 1710 | Strong |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (difluoromethyl)(1-phenylethyl)sulfane |

| (4-bromobenzyl)(difluoromethyl)sulfane |

| 2-hydroxy-4-(difluoromethyl)cyclopent-2-en-1-one |

| Cyclopentane |

| Cyclopentanone |

| Cyclopentane-1,2-dione |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to elucidate reaction mechanisms, analyze molecular dynamics, and predict the outcomes of chemical reactions. However, no specific DFT studies on 4-(difluoromethyl)cyclopentane-1,2-dione have been identified.

For related cyclopentane (B165970) structures, DFT calculations have been instrumental in understanding oxidation processes. For instance, studies on cyclopentane oxidation have utilized DFT to calculate pressure-dependent rate coefficients of relevant reactions, providing insights into its unique reactivity trends. doi.org These calculations are often performed at high levels of theory to ensure accuracy. doi.org

In the broader context of organic reactions, DFT is a standard tool for exploring reaction pathways and transition states. researchgate.netmdpi.com For example, DFT calculations have been used to map out the competitive reaction paths in cycloaddition reactions, determining the most favorable routes and explaining the formation of specific products. researchgate.net Such studies typically involve locating transition states and calculating activation energies to predict the feasibility of a proposed mechanism. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

While no reaction mechanisms involving this compound have been computationally elucidated, DFT is a primary method for such investigations. researchgate.netmdpi.com This approach allows for the characterization of transition state structures, which are critical for understanding the kinetics and stereochemistry of a reaction. The energy barriers calculated through DFT can explain why certain reaction pathways are favored over others. researchgate.net

Analysis of Tautomeric Preferences and Conformational Dynamics

The tautomeric preferences and conformational dynamics of molecules are often studied using computational methods. For instance, cyclopentane-1,2-diones are known to exist predominantly in their enol-ketone tautomeric form. nih.gov While specific computational analyses of the tautomers of this compound are not available, such studies would likely involve calculating the relative energies of the different tautomeric and conformational states to determine their populations at equilibrium.

Prediction of Stereochemical Outcomes

Computational chemistry, particularly DFT, plays a crucial role in predicting the stereochemical outcomes of chemical reactions. researchgate.net By modeling the transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially. researchgate.net For a molecule like this compound, with a stereocenter at the 4-position, computational studies could predict the stereoselectivity of its reactions.

Quantum Chemical Modeling of Electronic Structure and Reactivity Descriptors

Quantum chemical modeling provides fundamental insights into the electronic structure of molecules, which in turn governs their reactivity. stanford.edunih.gov Various reactivity descriptors, derived from the electronic structure, can be calculated to predict how a molecule will interact with other reagents. researchgate.net These descriptors include quantities like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's ability to donate or accept electrons. researchgate.net

Table 1: Commonly Calculated Quantum Chemical Reactivity Descriptors

| Descriptor | Symbol | Description |

| Ionization Potential | I | The energy required to remove an electron from a molecule. Approximated as -EHOMO. researchgate.net |

| Electron Affinity | A | The energy released when an electron is added to a molecule. Approximated as -ELUMO. researchgate.net |

| Chemical Potential | µ | A measure of the escaping tendency of electrons from a system. Calculated as -(I + A)/2. researchgate.net |

| Chemical Hardness | η | A measure of the resistance to a change in electron distribution. Calculated as (I – A)/2. researchgate.net |

| Electrophilicity Index | ω | A measure of the electrophilic character of a molecule. Calculated as µ²/2η. researchgate.net |

This table represents a general overview of reactivity descriptors and is not based on specific data for this compound.

Advanced Computational Studies on Molecular Interactions

Advanced computational methods can be used to study the non-covalent interactions of molecules, which are crucial in areas such as drug design and materials science. nih.gov These studies can reveal how a molecule like this compound might interact with biological targets or other molecules. Techniques such as molecular docking and molecular dynamics simulations are often employed to explore these interactions in detail. nih.gov For example, studies on cyclopentene-containing peptides have used molecular docking to investigate their interactions with protein kinases. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Chiral Auxiliaries

The cyclopentane-1,2-dione scaffold is a versatile starting material in organic synthesis due to the reactivity of its vicinal carbonyl groups. The presence of a difluoromethyl substituent at the 4-position further enhances its utility, offering a handle for the introduction of fluorine into more complex molecular frameworks.

While the broader class of cyclopentane-1,2-diones has been utilized in various synthetic transformations, the specific application of 4-(difluoromethyl)cyclopentane-1,2-dione as a chiral auxiliary has not been extensively documented in publicly available research. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Although the potential exists to develop chiral derivatives of this compound for this purpose, specific examples remain to be reported.

Building Blocks for Complex Cyclic and Heterocyclic Architectures

The development of synthetic routes to complex cyclic and heterocyclic structures is a cornerstone of modern organic chemistry. While various cyclopentane (B165970) and dione (B5365651) derivatives serve as crucial building blocks in the synthesis of intricate molecular architectures, including fused and spirocyclic systems, the specific use of this compound in this context is an area of ongoing research. General strategies involving related dione precursors often rely on their ability to undergo condensation, cycloaddition, and rearrangement reactions to construct diverse ring systems. nih.govchim.it For instance, the asymmetric synthesis of key building blocks for cyclopentanoids has been achieved using other functionalized cyclopentene (B43876) derivatives. nih.gov

Precursors for Fluoroalkylated Alkenes and other Functionalized Compounds

Fluoroalkylated alkenes are valuable motifs in pharmaceuticals and agrochemicals. The conversion of carbonyl compounds into alkenes is a fundamental transformation in organic synthesis. The dicarbonyl functionality of this compound provides a potential platform for the synthesis of difluoromethyl-substituted cyclopentenes and other functionalized alkenes through reactions such as the Wittig or Horner-Wadsworth-Emmons olefination. While the incorporation of fluoroalkyl moieties into organic molecules is a well-established strategy to enhance pharmacokinetic properties, specific examples detailing the transformation of this compound into fluoroalkylated alkenes are not yet prevalent in the scientific literature. beilstein-journals.org

Contributions to the Design of Bioisosteric Scaffolds

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a key principle in drug design. The cyclopentane-1,2-dione moiety has been investigated as a potential bioisostere for the carboxylic acid functional group. nih.gov This is significant because while carboxylic acids can form strong interactions with biological targets, they can also lead to undesirable properties such as poor metabolic stability and low membrane permeability. nih.gov The cyclopentane-1,2-dione core, existing predominantly in its enol-keto tautomeric form, can mimic the hydrogen bonding geometry of a carboxylic acid. nih.gov

The incorporation of a difluoromethyl group (CHF2) further enhances the bioisosteric potential of the scaffold. The CHF2 group is recognized as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, as it can act as a hydrogen bond donor. princeton.edu Therefore, this compound represents a bifunctional bioisosteric scaffold, where the dione moiety can replace a carboxylic acid and the difluoromethyl group can replace a hydroxyl or thiol group, offering a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.

Utility in the Development of Advanced Functional Materials

The unique electronic and physical properties imparted by fluorine atoms make fluorinated compounds highly valuable in the design of advanced functional materials, including polymers and liquid crystals.

Future Research Directions and Overcoming Current Challenges

Development of Highly Efficient and Environmentally Benign Synthetic Routes

The synthesis of complex organofluorine compounds and cyclic diones often relies on multi-step sequences that may employ harsh reagents and generate significant waste. numberanalytics.comgoogle.com A primary future objective is the development of synthetic pathways to 4-(difluoromethyl)cyclopentane-1,2-dione that are not only high-yielding but also adhere to the principles of green chemistry.

Future research should pivot towards catalytic methods that minimize waste and improve atom economy. numberanalytics.com This includes exploring direct C-H functionalization techniques to introduce the difluoromethyl group onto a cyclopentanedione precursor, thereby avoiding pre-functionalization steps. nih.gov Furthermore, the use of safer, more sustainable reagents and solvents is crucial. rsc.org For instance, developing catalytic systems that utilize less toxic fluorinating agents or electrochemical methods could significantly reduce the environmental footprint of the synthesis. numberanalytics.comchinesechemsoc.org

Table 1: Comparison of Hypothetical Synthetic Approaches

| Metric | Classical Approach (Inferred) | Future Green Chemistry Approach |

|---|---|---|

| Key Transformation | Multi-step sequence involving harsh fluorinating agents (e.g., DAST, Deoxo-Fluor). | Catalytic direct C-H difluoromethylation or use of a novel, less toxic fluorinating agent. |

| Atom Economy | Low, due to stoichiometric reagents and protecting groups. | High, through catalytic and convergent design. |

| Solvents | Chlorinated solvents (e.g., DCM, Chloroform). | Benign solvents (e.g., 2-MeTHF, water, ionic liquids) or solvent-free conditions. rsc.org |

| Energy Input | Potentially requires cryogenic conditions or high temperatures. | Reactions at or near ambient temperature, possibly enabled by photocatalysis. acs.org |

| Waste Profile | High E-Factor; generation of hazardous chemical waste. | Low E-Factor; recyclable catalysts and solvents. rsc.org |

Exploration of Asymmetric Catalytic Methodologies for Enantioenriched Products

The presence of a stereocenter at the C4 position of this compound means it exists as a pair of enantiomers. In pharmaceutical applications, typically only one enantiomer is responsible for the desired biological activity. Therefore, developing methods to selectively synthesize one enantiomer over the other is a critical area for future research.

Asymmetric organocatalysis and transition-metal catalysis have emerged as powerful tools for creating chiral molecules. beilstein-journals.orgnih.gov Future work should focus on adapting these strategies. For example, the asymmetric Michael addition of a difluoromethyl pronucleophile to cyclopentenone, catalyzed by a chiral amine or squaramide, could be a viable route. beilstein-journals.orgresearchgate.net Alternatively, the enantioselective fluorination or functionalization of a pre-existing cyclopentanone (B42830) scaffold could be explored. nih.govnih.gov Research into chiral phosphoric acids, which have been used successfully in the asymmetric synthesis of other difluoromethylated compounds, could also provide a pathway to enantioenriched products. nih.govacs.org

Table 2: Potential Asymmetric Catalytic Systems for Investigation

| Catalytic System | Proposed Reaction | Potential Advantages |

|---|---|---|

| Chiral Primary/Secondary Amines | Michael addition of a CF₂H source to cyclopentenone. | Metal-free, readily available catalysts, established for ketone functionalization. nih.gov |

| Chiral Squaramide Catalysts | Michael addition to an α,β-unsaturated precursor. | Strong hydrogen-bonding capabilities for high organization and stereocontrol. beilstein-journals.orgresearchgate.net |

| Chiral Phosphoric Acids (CPA) | Mukaiyama-Mannich reaction with a difluoroenoxysilane. | Proven effectiveness for creating difluoromethylated stereocenters. nih.govacs.org |

| Chiral Iodoarene Catalysts | Oxidative rearrangement of a vinyl precursor. | Enables enantioselective difluorination reactions. nih.gov |

Deeper Mechanistic Understanding of Complex Transformations

The this compound molecule possesses multiple reactive sites: two carbonyl groups in close proximity and an electron-withdrawing difluoromethyl group. This combination can lead to complex and sometimes unexpected chemical behavior. The reactivity of α-fluoroketones, for instance, can be influenced by conformational effects and orbital overlap that are not always intuitive. nih.gov Similarly, reactions involving the 1,2-dione moiety can proceed through various pathways, including condensations, rearrangements, and redox processes. stackexchange.comrsc.org

A deeper mechanistic understanding is necessary to predict and control its reactivity. Future research should employ a combination of experimental and computational methods. In situ spectroscopic studies (e.g., NMR, IR) can help identify transient intermediates, while kinetic analysis can elucidate reaction pathways. Computational tools, particularly Density Functional Theory (DFT), will be invaluable for modeling transition states, explaining observed stereoselectivity, and predicting the stability of different tautomers and conformers, as has been done for unsubstituted cyclopentane-1,2-dione. wikipedia.org

Expansion of Synthetic Utility through Novel Reactivity Modes

To maximize the impact of this compound, research must extend beyond its synthesis to explore its utility as a versatile synthetic building block. The 1,2-dicarbonyl motif is a precursor to a wide array of heterocyclic structures, which are privileged in medicinal chemistry. rsc.orgresearchgate.net

Future investigations should focus on using the dione (B5365651) as a synthon for novel, fluorinated heterocycles. For example, condensation reactions with binucleophiles (e.g., diamines, hydrazines) could yield difluoromethyl-substituted quinoxalines, pyrazoles, or imidazoles. beilstein-journals.org The development of cascade or domino reactions starting from this dione would be a particularly efficient way to build molecular complexity rapidly. nih.gov Furthermore, the unique electronic properties imparted by the CF₂H group could be harnessed to explore novel cycloaddition or C-H functionalization reactions at the cyclopentane (B165970) ring, opening up new avenues for creating diverse molecular architectures. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous flow processing to enhance efficiency, safety, and scalability. nih.govyoutube.com These technologies are particularly well-suited for handling hazardous reagents or optimizing reaction conditions. youtube.comacs.org

A significant future research direction would be to translate the synthesis of this compound from traditional batch methods to a continuous flow process. Flow chemistry allows for precise control over reaction time, temperature, and mixing, which can lead to higher yields and purities. acs.orgnih.gov It also enables the safe on-demand generation of reactive intermediates. youtube.com Integrating this flow synthesis into a fully automated platform could accelerate the discovery process. nih.govnewatlas.com Such a platform could rapidly generate a library of derivatives by varying reaction partners or conditions, facilitating structure-activity relationship (SAR) studies for drug discovery programs. nih.goveuropeanpharmaceuticalreview.com

Q & A

Basic Research Questions

Q. What experimental methods are used to evaluate 4-(difluoromethyl)cyclopentane-1,2-dione as a carboxylic acid bioisostere?

- Methodological Answer : Key methods include:

- Potentiometric titrations to determine pKa values (e.g., pKa ≈ 8.6 for 1,2-dione derivatives, compared to carboxylic acids (pKa ~4–5)) .

- NMR and IR spectroscopy to analyze tautomeric exchange rates and stability. For example, ¹³C-NMR of 1,2-diones shows distinct tautomer signals, unlike rapid-exchange 1,3-diones .

- Single-crystal X-ray diffraction to compare hydrogen-bonding geometries. 1,2-diones form two-point dimeric interactions, mimicking carboxylic acid dimers .

Q. What synthetic routes are available for 4-substituted cyclopentane-1,2-diones like this compound?

- Methodological Answer : Two primary routes:

- Decarboxylation/hydrolysis : Benzyl-protected intermediates (e.g., compound 6 in ) are treated with concentrated HCl at 100°C to yield 1,2-diones .

- Cyclization of α,β-unsaturated diones : Magnesium methoxide-mediated cyclization of precursors (e.g., compound 7 in ) forms the 1,2-dione core .

- Critical Step : Substituent introduction (e.g., difluoromethyl) requires careful selection of starting materials (e.g., halogenated precursors) .

Q. How do physicochemical properties of this compound influence its bioisosteric potential?

- Methodological Answer :

- Acidity : Higher pKa (~8.6) vs. carboxylic acids reduces ionization at physiological pH, impacting solubility and membrane permeability .

- Tautomerism : Stabilization of one enol-ketone tautomer in 1,2-diones (vs. rapid exchange in 1,3-diones) affects binding geometry .

- Hydrogen bonding : Two-point dimerization mimics carboxylic acids, critical for receptor interactions .

Advanced Research Questions

Q. How do substitution patterns at C3 and C4 affect tautomeric stability and bioactivity in cyclopentane-1,2-diones?

- Methodological Answer :

- Substitution at C4 (e.g., difluoromethyl) stabilizes specific tautomers due to steric/electronic effects, as shown by NMR and X-ray .

- Bioactivity correlation : In TP receptor antagonists, C4-substituted 1,2-diones (e.g., compound 10) exhibit 20x higher potency than C3 analogs, likely due to optimized hydrogen bonding .

- Experimental Design : Compare IC₅₀ values of C3 vs. C4 derivatives in receptor-binding assays .

Q. How can researchers resolve contradictions between tautomer stability and receptor binding efficacy?

- Methodological Answer :

- Tautomer-specific assays : Use temperature-controlled NMR to identify dominant tautomers and correlate with activity data .

- Molecular docking : Model stabilized tautomers into receptor sites (e.g., TP receptor) to predict binding modes .

- Case Study : Compound 9 (1,2-dione) retains activity despite higher pKa, suggesting tautomer geometry compensates for reduced acidity .

Q. What computational and experimental approaches validate hydrogen-bonding mimicry of carboxylic acids?

- Methodological Answer :

- X-ray crystallography : Resolve dimeric structures of 1,2-diones and compare with carboxylic acid dimers .

- DFT calculations : Simulate hydrogen-bond strengths and geometries (e.g., bond lengths, angles) .

- Functional assays : Test bioisosteres in receptor models (e.g., TP antagonists) to confirm retained activity .

Q. How is plasma stability evaluated for this compound derivatives in physiological conditions?

- Methodological Answer :

- In vitro stability assays : Incubate compounds in plasma at 37°C for 1+ hours, followed by LC-MS quantification of remaining parent compound .

- Key Finding : Compound 9 showed >90% stability after 1 hour, suggesting no nonspecific alkylation of proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.